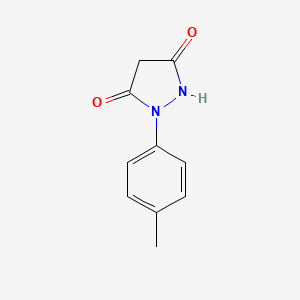![molecular formula C14H19N5 B2813354 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034525-65-8](/img/structure/B2813354.png)
8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a structure similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a preformed pyrimidine ring or a pyridine ring . One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation and cyclization reactions . The specific reactions would depend on the starting materials and the desired substitutions on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives Synthesis
- Pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, have been synthesized through various chemical reactions. Wamhoff and Schmidt (1993) described the synthesis of pyrimido[4,5-d]pyrimidines, illustrating the chemical versatility of this class of compounds (Wamhoff & Schmidt, 1993).
Stereoselective Synthesis
- Noguchi et al. (2003) demonstrated the stereoselective synthesis of pyrido[1,2-a]pyrimidines, highlighting the potential for creating specific molecular configurations essential for biomedical applications (Noguchi et al., 2003).
Biochemical Applications
- Research by Bentabed-Ababsa et al. (2010) explored the metalation of heteroaromatic esters and nitriles, leading to the synthesis of pyrido[2,3-d]pyrimidines. This study underscores the compound's potential in creating biologically active molecules (Bentabed-Ababsa et al., 2010).
Pyrimidin-7-Imines Synthesis and Biological Activity
- Chen and Shi (2008) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, providing insights into the biological activities of such compounds (Chen & Shi, 2008).
Biomedical Applications
- A comprehensive review by Jubete et al. (2019) covers the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the compound's relevance in medical research (Jubete et al., 2019).
Conjugated Azomethine Ylides Synthesis
- A study by Noguchi et al. (1996) discussed the thermal reaction of N-alkyl and N-aryl imines of pyrido[1,2-a]pyrimidine, leading to azepine-ring formation. This research contributes to understanding the synthesis processes of related compounds (Noguchi et al., 1996).
Novel Scaffolds for Medicinal Purposes
- Hilal et al. (2006) synthesized a new series of heterocyclic scaffolds, including derivatives of pyrido[2,3-d]pyrimidin-5-ones, for medicinal purposes, demonstrating the compound's potential in drug development (Hilal et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets by inhibiting their activity, which can lead to a variety of downstream effects .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may affect a variety of cellular processes, including cell growth, proliferation, and survival, as well as inflammation and immune responses .
Result of Action
Given the targets and pathways potentially affected by this compound, it may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Eigenschaften
IUPAC Name |
8-propan-2-yl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10(2)19-12(15)6-5-11-13(16-9-17-14(11)19)18-7-3-4-8-18/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBNQRPVYPSVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)
![4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2813274.png)

![1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2813276.png)

![N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2813281.png)


![(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2813286.png)
![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2813287.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2813288.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813289.png)
